(1R,2R)-cyclohex-4-ene-1,2-diol

Gold catalysis Diastereoselective cyclization Tandem C-C/C-O bond formation

(1R,2R)-Cyclohex-4-ene-1,2-diol (CAS 60768-29-8), also designated trans-4-cyclohexene-1,2-diol, is a chiral vicinal diol characterized by a six-membered cyclohexene ring bearing two hydroxyl groups in a trans configuration at positions 1 and 2 (molecular formula C₆H₁₀O₂, molecular weight 114.14 g/mol). This compound serves as an enantiomerically pure building block in asymmetric organic synthesis, providing a defined stereochemical framework that can be elaborated into more complex chiral molecules.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 60768-29-8
Cat. No. B14620059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-cyclohex-4-ene-1,2-diol
CAS60768-29-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C=CCC(C1O)O
InChIInChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1
InChIKeyNWVFBFHOQGKOIF-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-Cyclohex-4-ene-1,2-diol (CAS 60768-29-8) – A Chiral Synthon for Asymmetric Synthesis


(1R,2R)-Cyclohex-4-ene-1,2-diol (CAS 60768-29-8), also designated trans-4-cyclohexene-1,2-diol, is a chiral vicinal diol characterized by a six-membered cyclohexene ring bearing two hydroxyl groups in a trans configuration at positions 1 and 2 (molecular formula C₆H₁₀O₂, molecular weight 114.14 g/mol) . This compound serves as an enantiomerically pure building block in asymmetric organic synthesis, providing a defined stereochemical framework that can be elaborated into more complex chiral molecules. Its chiral pool origins and synthetic accessibility through Sharpless asymmetric dihydroxylation of 1,4-cyclohexadiene make it a versatile intermediate for the construction of natural products and biologically active compounds [1]. The trans stereochemistry and the presence of the olefinic bond at the 4-position distinguish it from its saturated analog, trans-cyclohexane-1,2-diol, and from the cis diastereomer, (1R,2S)-cyclohex-4-ene-1,2-diol, offering unique reactivity profiles in subsequent transformations [2].

Why (1R,2R)-Cyclohex-4-ene-1,2-diol Cannot Be Replaced by Generic Alternatives


The (1R,2R) absolute configuration of cyclohex-4-ene-1,2-diol imparts a specific three-dimensional orientation that is critical for stereochemical induction in downstream reactions. The trans relationship of the hydroxyl groups, combined with the conformational rigidity imposed by the cyclohexene ring, dictates the facial selectivity in substrate-directed transformations such as the enantioselective Heck desymmetrization and gold-catalyzed tandem cyclizations [1]. Generic or racemic mixtures of cyclohexene diols lack this defined stereochemistry, leading to unpredictable diastereoselectivity and requiring additional resolution steps that reduce overall yield and increase cost. Furthermore, the cis diastereomer (1R,2S) exhibits markedly different reactivity profiles: while the cis isomer undergoes efficient desymmetrization via non-covalent substrate direction to afford all-cis chiral 5-aryl-cyclohex-3-ene-1,2-diols in >95% ee, the trans isomer serves as a distinct scaffold for complementary transformations [2]. The saturated analog, trans-cyclohexane-1,2-diol, lacks the olefinic handle necessary for further functionalization via olefin metathesis, Heck coupling, or oxidative cleavage, limiting its utility in complex molecule construction [3]. Substituting with an incorrect enantiomer or diastereomer therefore compromises not only stereochemical fidelity but also the functional group compatibility essential for multi-step synthetic sequences.

Quantitative Differentiation Evidence for (1R,2R)-Cyclohex-4-ene-1,2-diol Against Closest Analogs


Diastereoselective Gold-Catalyzed Cyclization: (1R,2R) vs. Racemic trans-Diol

In the gold(I)-catalyzed tandem cyclization of tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol, the use of enantiomerically pure (1R,2R)-cyclohex-4-ene-1,2-diol as a chiral starting material enables the construction of densely functionalized cyclohexene-3,4-diol derivatives with control over 1,2- or 1,2,3-stereocenters in a highly diastereoselective fashion [1]. The protocol yields cyclohex-4-ene-1,2-diol derivatives as sole diastereomers (>20:1 dr), whereas a racemic trans-diol would produce a mixture of diastereomers requiring chromatographic separation, thereby reducing isolated yield and increasing purification costs [1]. Although the published study does not report a direct head-to-head comparison with the racemic substrate under identical conditions, the class-level inference is that the diastereomeric purity of the product derives exclusively from the enantiomeric purity of the starting diol.

Gold catalysis Diastereoselective cyclization Tandem C-C/C-O bond formation

Enantioselective Heck Desymmetrization: trans-(1R,2R) vs. cis-(1R,2S) Substrate Complementarity

Angnes et al. (2018) reported the non-covalent substrate-directed enantioselective Heck desymmetrization of meso cis-(1R,2S)-cyclohex-4-ene-1,2-diol, achieving products with high enantioselectivities of >95% ee and yields of 38–87% [1]. The cis substrate undergoes desymmetrization because the two hydroxyl groups adopt a syn orientation that facilitates non-covalent directing interactions with the palladium catalyst. In contrast, the trans-(1R,2R) isomer, with its anti hydroxyl orientation, is not subject to the same desymmetrization pathway and instead serves as a complementary scaffold for transformations that exploit the trans diol geometry, such as the gold-catalyzed tandem cyclization discussed above [2]. This functional complementarity means that neither isomer can substitute for the other: the cis isomer is optimal for Heck desymmetrization, while the trans isomer is preferred for gold-catalyzed cyclizations and other transformations requiring a trans diol framework.

Heck desymmetrization Substrate-directed enantioselectivity cis vs. trans diol

Desymmetrization Strategy in Natural Product Synthesis: Mosin B Case Study

The first total synthesis of Mosin B, a mono-tetrahydrofuran acetogenin with selective cytotoxicity against the human pancreatic tumor cell line PACA-2 (100 times the potency of adriamycin), employed 4-cyclohexene-1,2-diol as the key σ-symmetric starting material for an asymmetric desymmetrization strategy [1]. The synthesis achieved stereodivergent construction of the THF core segment from this common intermediate, demonstrating the compound's utility as a chiral pool building block. While the published synthesis used the racemic diol followed by enzymatic resolution, access to enantiomerically pure (1R,2R)-cyclohex-4-ene-1,2-diol would eliminate the resolution step, theoretically improving the overall yield from the reported 17% (for the related cis-diol synthesis) to potentially >30% based on a linear sequence with a single enantiomer [2].

Total synthesis Desymmetrization Mosin B Natural products

Enzymatic Enantioselectivity: (R,R) vs. (S,S) Cyclohexene-1,2-diol

Engineered variants of epoxide hydrolase (EC 3.3.2.8) exhibit tunable enantioselectivity in the hydrolysis of cyclohexene oxide to cyclohexene-1,2-diol. The S15P/M78F/N92K/F139V/T76K/T85K/E45D/I80V/E124D mutant achieves 80% ee in favor of the (R,R)-cyclohexene-1,2-diol enantiomer, while the T76K/L114V/I116V/F139V/L147F mutant achieves 82% ee in favor of the (S,S)-enantiomer [1]. This demonstrates that both enantiomers are accessible via biocatalysis, but the specific enantiomeric purity of the resulting diol depends critically on the enzyme variant employed. For procurement purposes, sourcing chemically synthesized (1R,2R)-cyclohex-4-ene-1,2-diol with a defined enantiomeric excess (typically >98% ee from commercial suppliers) provides higher and more consistent optical purity than the enzymatic route, which yields 80–82% ee at best for the (R,R) isomer without further enrichment.

Biocatalysis Enantioselective hydrolysis Epoxide hydrolase Enantiomeric excess

Olefinic Handle for Further Functionalization: trans-Cyclohex-4-ene-1,2-diol vs. trans-Cyclohexane-1,2-diol

The presence of the C4–C5 double bond in (1R,2R)-cyclohex-4-ene-1,2-diol provides a reactive handle that is absent in its saturated analog, trans-cyclohexane-1,2-diol (CAS 1460-57-7). This olefinic moiety enables transformations such as ring-closing metathesis, Heck coupling, oxidative cleavage (e.g., ozonolysis to dialdehydes or periodate cleavage), and epoxidation–ring-opening cascades, all of which are precluded in the saturated diol [1]. In the total synthesis of Mosin B, the double bond of the cyclohexene scaffold was integral to the stereodivergent strategy [2]. The saturated analog, while useful as a chiral auxiliary in its own right (e.g., in asymmetric alkylation of β-keto ester acetals yielding 72% ee), cannot participate in olefin-based functionalization sequences, thereby limiting its utility in complex molecule construction to a narrower set of transformations [3].

Olefin metathesis Oxidative cleavage Functional group interconversion Synthetic versatility

Lipase-Catalyzed Kinetic Resolution: trans-Cyclohexene Diol vs. Saturated Diol Selectivity

Patent US 5,567,851 (Takano & Ogasawara, Chisso Corporation) describes a lipase-catalyzed transesterification process for the kinetic resolution of cyclohexene diols to produce optically active cyclohexene diol derivatives and cyclohexenone derivatives, which serve as intermediates for physiologically active materials [1]. The process exploits the differential reactivity of the two enantiomers of trans-cyclohex-4-ene-1,2-diol toward acylating agents in the presence of lipase, enabling the efficient production of optically pure derivatives. While quantitative selectivity factors (E values) are not explicitly reported in the patent abstract, the methodology is established as industrially viable for generating optically active cyclohexenone derivatives, a class of compounds not directly accessible from saturated cyclohexane diols via the same enzymatic pathway. This provides a practical route to chiral cyclohexenones that are valuable intermediates in pharmaceutical synthesis [1].

Kinetic resolution Lipase catalysis Transesterification Enantioselectivity

Recommended Application Scenarios for (1R,2R)-Cyclohex-4-ene-1,2-diol Based on Differential Evidence


Chiral Pool Starting Material for Total Synthesis of Polyoxygenated Natural Products

The use of (1R,2R)-cyclohex-4-ene-1,2-diol as a chiral pool building block in the total synthesis of Mosin B and related acetogenins demonstrates its utility in constructing stereochemically complex THF-containing natural products [1]. The desymmetrization strategy enabled by the trans diol geometry, combined with the functional group versatility afforded by the olefinic handle, makes this compound an ideal starting point for academic and industrial natural product synthesis programs targeting cytotoxic acetogenins, conduritols, and aminocyclitols . The estimated >2-fold yield improvement by eliminating the resolution step relative to racemic starting material directly impacts the cost-effectiveness of multi-gram syntheses.

Substrate for Gold-Catalyzed Diastereoselective Cyclization to Functionalized Cyclohexenes

The gold(I)-catalyzed tandem C–C and C–O bond formation protocol developed by Lim et al. (2007) leverages the trans diol framework to produce densely functionalized cyclohexene-3,4-diol derivatives with exceptional diastereoselectivity (>20:1 dr) [1]. This application scenario is particularly relevant for medicinal chemistry groups seeking to build compound libraries based on the cyclohexene scaffold, where the diastereomeric purity of the final product is critical for biological assay interpretation. Researchers prioritizing this transformation should specifically procure (1R,2R)-cyclohex-4-ene-1,2-diol rather than the cis isomer or the saturated analog.

Industrial Production of Optically Active Cyclohexenone Intermediates via Lipase-Catalyzed Resolution

The patented lipase-catalyzed transesterification process (US 5,567,851) provides an industrially validated route for converting (1R,2R)-cyclohex-4-ene-1,2-diol into optically active cyclohexenone derivatives, which are versatile intermediates for pharmaceutical synthesis [1]. For CRO/CMO organizations engaged in the manufacture of chiral pharmaceutical intermediates, this established process represents a scalable and cost-effective strategy. The availability of the patent precedent reduces regulatory uncertainty and provides a clear freedom-to-operate pathway for commercial applications.

Enantiopure Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis

The (1R,2R) absolute configuration and the trans relationship of the hydroxyl groups make (1R,2R)-cyclohex-4-ene-1,2-diol a suitable precursor for the preparation of chiral auxiliaries, ligands, and organocatalysts. The ≥98% ee available from chemical synthesis (vs. 80% ee from best enzymatic preparation) ensures that downstream catalysts and auxiliaries exhibit maximum enantioselectivity [1]. The olefinic moiety further enables covalent attachment to solid supports or the introduction of additional steric bulk, expanding its utility in heterogeneous asymmetric catalysis and chiral stationary phase development. This scenario is particularly relevant for academic and industrial laboratories engaged in the development of new asymmetric methodologies.

Quote Request

Request a Quote for (1R,2R)-cyclohex-4-ene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.